is a polychlorinated aromatic antimicrobial agent . It was discovered in the late 1930s and early 1940s that the substitution on aromatic rings of hydrogen atoms with chlorine yielded a novel chemistry of antimicrobials . Within a few years, many of these compounds and formulations showed adverse effects, including human toxicity, ecotoxicity, and unwanted environmental persistence and bioaccumulation, quickly leading to regulatory bans and phase-outs .
Triclocarban has been widely used for over 50 years in personal care products, such as soaps, toothpaste, and shampoo . Only recently some concerns were raised about its endocrine disruptive properties .
Triclocarban was employed as a major ingredient of toys, clothing, food packaging materials, food industry floors, and medical supplies .
Triclosan (TCS) and triclocarban (TCC) are antimicrobial agents that have been used in personal care and consumer products in the past decades. In this study, influent, effluent, and sludge samples collected in selected wastewater treatment plants across the Durban metropolis were qualitatively and quantitatively investigated .
Triclocarban was originally developed for the medical field . It can be effective in fighting infections by targeting the growth of bacteria such as Staphylococcus aureus .
Triclocarban has been used as an antimicrobial and antifungal compound since the 1960s . It was commonly found in personal care products as an antimicrobial in soaps, lotions, deodorants, toothpaste, and plastic .
Triclocarban and triclosan are 100–1,000 times more effective in inhibiting and killing algae, crustaceans, and fish than they are in killing microbes .
Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, which is ubiquitously distributed in bacteria, fungi, and various plants . ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthesis pathway .
More recently, Triclocarban has been shown to disrupt the gut microbiome in animals and humans . This can have myriad effects on health .
The extensive use of Triclocarban has led to its massive release into the water body . It’s 100–1,000 times more effective in inhibiting and killing algae, crustaceans, and fish than they are in killing microbes . Triclocarban and triclosan have been observed in multiple organisms, including algae, aquatic blackworms, fish, and dolphins .
Triclocarban, chemically known as 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea, is a white powder that is largely insoluble in water. It belongs to the class of diarylureas and is structurally similar to carbanilide compounds often found in pesticides and some pharmaceuticals. The compound features two chlorinated phenyl rings, which contribute to its hydrophobicity and persistence in the environment. Due to these characteristics, triclocarban has been classified as a persistent organic pollutant .
Triclocarban exhibits significant biological activity:
The synthesis of triclocarban typically involves two main commercial routes:
Both methods yield high-purity triclocarban (greater than 98% w/w) suitable for commercial use .
Research indicates that triclocarban may interact with other antimicrobial agents, leading to co-selection for resistance genes among microbial communities. This interaction can complicate the dynamics of microbial resistance patterns observed in natural environments . Furthermore, studies have shown that triclocarban enhances testosterone action by amplifying androgen receptor activity .
Triclocarban shares similarities with several other compounds known for their antibacterial properties. Here are some comparable compounds:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Triclosan | Bisphenol derivative | Antibacterial agent | Similar mechanism but more soluble; broader spectrum |
Carbanilide | Urea derivative | Pesticide | Less hydrophobic than triclocarban |
Diuron | Urea derivative | Herbicide | Primarily used for weed control |
Chlorhexidine | Biguanide | Antiseptic | Effective against a wider range of microorganisms |
Triclocarban's unique chlorinated structure contributes to its specific antibacterial activity and environmental persistence compared to these similar compounds .
Triclocarban exerts both acute and chronic toxicity on aquatic organisms, particularly zebrafish (Danio rerio), which serve as model species for ecotoxicological studies. In acute exposure scenarios, embryonic zebrafish exposed to 0.3–300 µg/L of Triclocarban from 4 hours post-fertilization (hpf) to 120 hpf exhibited dose-dependent increases in mortality and malformation rates, with significant delays in hatching timelines [5]. Body length reductions of up to 15% were observed at the highest concentration (300 µg/L), alongside altered heart rates and dysregulation of cardiac development genes such as nkx2.5 and gata4 [5]. These findings highlight Triclocarban’s capacity to disrupt early developmental processes in vertebrates.
Chronic exposure studies reveal subtler but equally concerning effects. Zebrafish larvae exposed to environmentally relevant concentrations (0.16 µg/L) of Triclocarban displayed reduced eye size and ganglion cell density, impairing optokinetic and phototactic responses critical for predator avoidance and foraging [6]. At higher concentrations (25.4 µg/L), retinal layer thinning and downregulation of opsin genes (opn1sw2, opn1mw1, rho) were observed, indicating profound visual system disruption [6]. Such chronic effects threaten population viability by compromising survival behaviors in keystone aquatic species.
Concentration (µg/L) | Organism | Exposure Duration | Key Effects | Source |
---|---|---|---|---|
0.3–300 | Zebrafish embryos | 4–120 hpf | Mortality, malformations, cardiac gene dysregulation | [5] |
0.16–25.4 | Zebrafish larvae | 120 hpf | Retinal degeneration, impaired visual behavior | [6] |
While Triclocarban’s presence in terrestrial systems is documented (e.g., via biosolid application on agricultural soils), research on its trophic transfer remains limited. Its high lipophilicity (log Kow = 4.9) suggests potential for bioaccumulation in fatty tissues, a trait shared with other persistent organic pollutants [5] [6]. In aquatic ecosystems, biomagnification has been observed in invertebrates and fish, but analogous terrestrial pathways are poorly characterized.
A hypothesized mechanism involves earthworms ingesting Triclocarban-contaminated soil, subsequently transferring the compound to avian or mammalian predators. However, no empirical studies confirm this pathway. Indirect evidence stems from Triclocarban’s structural analogs, such as triclosan, which exhibit measurable biomagnification factors in terrestrial arthropods [5]. Further research is critical to evaluate Triclocarban’s mobility through soil-plant-invertebrate systems and its implications for apex predators.
Triclocarban’s endocrine-disrupting properties predispose it to synergistic interactions with co-contaminants in benthic habitats. Although direct evidence is scarce, its known interference with thyroid hormone receptors suggests potential compounded effects when combined with other disruptors, such as bisphenol A or phthalates [6]. For instance, simultaneous exposure to Triclocarban and thyroid-inhibiting pollutants could exacerbate dysregulation of metabolic and developmental pathways in benthic organisms.
In sediment-dwelling species, Triclocarban’s persistence may enhance the bioavailability of hydrophobic co-contaminants by altering organic carbon partitioning. A proposed model involves Triclocarban acting as a “carrier” for heavier hydrocarbons, though this hypothesis awaits experimental validation. Current risk assessment frameworks likely underestimate Triclocarban’s ecological impact by neglecting these interactions.
Matrix & Condition | Representative Microbial System | First-Order Half-Life | Observed Removal (%) | Notes | Citation |
---|---|---|---|---|---|
Agricultural soil, aerobic | Indigenous soil consortia | 108 days [1] | 46%(70 d experiment) [1] | Slow but measurable mineralization; no inhibition of basal respiration | [1] |
Agricultural soil, anaerobic | Same soil (nitrogen purged) | >70 days (no measurable decay) [1] | 0%(70 d) | Complete persistence under anoxia | [1] |
Aerated activated-sludge batch (low dissolved oxygen, 0.2–0.45 mg/L) | Mixed-culture inoculum from municipal plant | Estimated 120 h (0.0072 h⁻¹) [2] | 74%(168 h) | Pseudo-first-order fit; hydroxylation dominates | [2] |
Digested municipal sludge (anaerobic, 19 d residence) | Methanogenic consortium | No net loss (51 mg kg⁻¹ retained) | 0%(19 d) [3] | Accumulation due to strong sorption; reductive steps too slow | [3] |
Freshwater sediment microcosm, anaerobic | Enriched Dehalococcoides/ Dehalogenimonas | Complete reductive dechlorination of 43 μM in 120 d | 100% [4] | Releases 3.6 × 10⁷ cells μmol⁻¹ chloride | [4] |
Rhodococcus rhodochrous BX2 pure culture, aerobic | 10 mg L⁻¹ triclocarban | 76.8% degraded in 5 d (apparent t½ ≈3 d) | 77% [5] | Amidase and phenol hydroxylase pathway | [5] |
Barium-alginate-entrapped Pseudomonas fluorescens MC46, aerobic | 10 mg L⁻¹ triclocarban | 72% removed, modelled with Edwards kinetics (µmax = 0.31 d⁻¹, Ks = 6.2 mg L⁻¹, K_i = 25 mg L⁻¹) [6] | 72% [6] | Entrapment reduces substrate inhibition | [6] |
Gene (Full-Length Identifier) | Encoded Protein | Confirmed Function | Experimental Evidence | Citation |
---|---|---|---|---|
tccS | Triclocarban amide-hydrolysing amidase | Cleaves urea bond to yield 4-chlorophenylurea and 3,4-dichloroaniline | Knock-out of tccS in Rhodococcus rhodochrous BX2 abolishes degradation [5] | [5] |
phIND / phB / phL | Multicomponent phenol hydroxylases | Hydroxylate chloroaniline intermediates, initiating ring-cleavage | Heterologous expression confers growth on intermediates; transcription up-regulated >25-fold upon exposure [5] [9] | [5] [9] |
tccG | Putative transport/efflux permease | Enhances tolerance by exporting intermediates | Co-culture transcriptomics show 9-fold induction [9] | [9] |
Reductive dehalogenase genes (rdhA) | Catalytic subunits for organohalide respiration | Remove chlorine atoms under anaerobic conditions | Quantitative polymerase chain reaction links rdhA copy number to chloride release rate [4] | [4] |
Strategy | Engineered Component | Matrix Treated | Performance Metrics | Longevity | Citation |
---|---|---|---|---|---|
Barium-alginate bead entrapment | Pseudomonas fluorescens MC46 | Synthetic wastewater, 10 mg L⁻¹ triclocarban | 72% removal versus 45% by free cells; Edwards kinetics µ_max = 0.31 d⁻¹ [6] | Activity maintained over five reuse cycles (30 d) | [6] |
Biochar-immobilized mixed culture (BX2 + LY-1) | Rhodococcus + Pseudomonas immobilized on corn-stover biochar | Agricultural soil (10 mg kg⁻¹) | Residual triclocarban 0.74 mg kg⁻¹ after 30 d (92.7% removal), 8% higher than free cells [10] | Carrier pores protect cells from desiccation, supporting 60-d viability [10] | [10] |
Waste-derived biochar column | Pseudomonas fluorescens MC46 | Contaminated groundwater (2–5 mg L⁻¹) | 84–97% breakthrough-free removal over 160 d [11] | Detachment began at 100 d; extracellular lipids enhanced sorption synergy [11] | [11] |
Dual-degrader bioaugmentation | Ochrobactrum sp. TCC-2 and Diaphorobacter sp. LD72 | Soil spiked with triclocarban + dichlorocarbanilide + carbanilide (20 mg kg⁻¹ each) | 71% reduction in parent compounds; chloroanilines below detection after 40 d [12] | Inoculants persisted at 10⁶ cells g⁻¹ for 90 d [12] | [12] |
Future efforts should integrate systems biology with materials science: genome-resolved models can predict stoichiometric demands, while tailored porous carriers maximize microbe–substrate contact without exceeding inhibition thresholds. Field pilots combining aerated biopiles for surface soils with permeable reactive zones inoculated by biofilm-forming degraders for groundwater promise site-wide remediation that converts triclocarban into innocuous end products within practicable timeframes.
Environmental Hazard